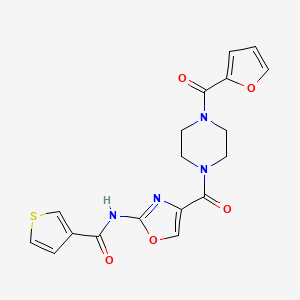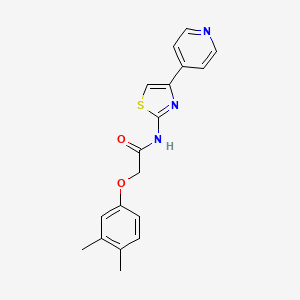
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a fascinating compound with a complex structure that consists of multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves the coupling of the thiadiazole and pyridazine moieties, followed by the introduction of the piperidine and carboxamide functionalities. Typical reaction conditions include using polar aprotic solvents, catalysts like palladium or copper, and temperature control to optimize yields.
Industrial Production Methods: : On an industrial scale, production might involve batch processing with automated controls for temperature, pH, and concentration of reagents to ensure consistency and safety. The use of continuous flow reactors could also enhance the efficiency and scalability of production.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various chemical reactions, such as:
Oxidation: : It can be oxidized to form sulfoxides or sulfones, particularly targeting the thioether moiety.
Reduction: : The carbonyl groups can be reduced to corresponding alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the thiadiazole or pyridazine rings.
Common Reagents and Conditions: : Reactions might employ reagents like hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution.
Major Products: : Oxidation typically yields sulfoxides or sulfones; reduction forms alcohol derivatives; and substitution reactions yield halogenated or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in organic synthesis to create complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules, possibly altering biological pathways or enzyme activities.
Medicine: : Studied for therapeutic potential, possibly as an antimicrobial or anticancer agent due to its diverse functional groups.
Industry: : Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
This compound's effects likely arise from its ability to interact with specific molecular targets, such as proteins or enzymes. The functional groups may form hydrogen bonds, hydrophobic interactions, or coordinate with metal ions in active sites, influencing the biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: : Compared to compounds like 1,3,4-thiadiazoles or pyridazines, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide stands out due to its multi-functional nature, combining the properties of thiadiazoles, pyridazines, and piperidine-carboxamides in one structure.
Similar Compounds: : Other compounds in this family might include simple 1,3,4-thiadiazoles, pyridazine derivatives, and piperidine carboxamides, each with varying substituents that modulate their chemical and biological activities.
There you go! A deep dive into a fascinating compound. What do you think? Want to dive into any specific section more?
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-2-27-18-23-22-17(28-18)19-16(25)12-5-3-9-24(11-12)15-8-7-13(20-21-15)14-6-4-10-26-14/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQUYLKTVVRCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2851689.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2851691.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2851695.png)
![2-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2851697.png)
![N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2851699.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2851700.png)
![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)
![N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2851703.png)
![N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2851704.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methylcyclohexyl)carbamoyl]pyridine](/img/structure/B2851705.png)



